(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine
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Overview
Description
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C13H14N2O It features a pyridine ring substituted with a methoxyphenyl group and a methanamine group
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
Related compounds have been used in oxidation reactions to access carbonyl functional groups . This process involves the oxidation of primary and secondary amines to their corresponding aldehydes and ketones .
Biochemical Pathways
The oxidation of amines is a fundamental transformation in synthetic organic chemistry . It serves as a powerful tool to produce different synthetic intermediates: imines, nitriles, oximes, and amides .
Result of Action
The oxidation of amines can lead to the production of various synthetic intermediates, which can be used in further chemical reactions .
Action Environment
It’s worth noting that the storage temperature and conditions can impact the stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine typically involves the reaction of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically employed.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (5-(4-Methoxyphenyl)piperidin-3-yl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
(5-Phenylpyridin-3-yl)methanamine: Lacks the methoxy group, resulting in different binding properties.
(5-(4-Hydroxyphenyl)pyridin-3-yl)methanamine: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and solubility.
(5-(4-Methylphenyl)pyridin-3-yl)methanamine: Features a methyl group, which alters its steric and electronic properties.
Uniqueness
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
[5-(4-methoxyphenyl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLOYPZGDCNJNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622289 |
Source
|
Record name | 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154237-17-9 |
Source
|
Record name | 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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